An In-depth Technical Guide to the Chemical Properties and Structure of Ethyl 2-Aminopropanoate
An In-depth Technical Guide to the Chemical Properties and Structure of Ethyl 2-Aminopropanoate
Introduction: The Versatility of a Chiral Building Block
Ethyl 2-aminopropanoate, the ethyl ester of the amino acid alanine, is a pivotal chiral building block in the landscape of organic synthesis, particularly within pharmaceutical and agrochemical research. Its bifunctional nature, possessing both a primary amine and an ester, allows for a diverse range of chemical transformations, making it a valuable precursor for more complex molecules. This guide provides an in-depth exploration of the chemical properties, structure, and synthetic methodologies of Ethyl 2-aminopropanoate, tailored for researchers, scientists, and professionals in drug development. The focus will be on providing not just procedural steps, but the underlying chemical principles that govern its synthesis and reactivity.
Chemical Structure and Stereochemistry: The Foundation of Functionality
Ethyl 2-aminopropanoate, with the chemical formula C₅H₁₁NO₂, exists as a chiral molecule due to the stereocenter at the α-carbon (C2). This results in two enantiomers: (S)-Ethyl 2-aminopropanoate (L-alanine ethyl ester) and (R)-Ethyl 2-aminopropanoate (D-alanine ethyl ester). The stereochemistry of this starting material is often crucial in the synthesis of stereospecific pharmaceuticals, where only one enantiomer exhibits the desired therapeutic effect.[1]
Caption: Chemical structure of Ethyl 2-aminopropanoate.
Physicochemical Properties
The physical and chemical properties of Ethyl 2-aminopropanoate are summarized in the table below. It is important to note that this compound is often supplied and used as its more stable hydrochloride salt.
| Property | Value | Source |
| Molecular Formula | C₅H₁₁NO₂ | [2][3] |
| Molecular Weight | 117.15 g/mol | [2][3] |
| Appearance | Colorless liquid (free base) / White crystalline solid (hydrochloride salt) | [4] |
| Melting Point (HCl salt) | 85-87 °C | [4] |
| Storage Temperature | 2-8°C, Sealed in dry conditions | [3] |
| Solubility | Soluble in water and methanol | [4] |
| CAS Number | 17344-99-9 (racemate), 30959-96-7 ((R)-enantiomer), 617-27-6 (hydrochloride salt) | [2][4] |
Spectroscopic Analysis: Elucidating the Molecular Fingerprint
Spectroscopic techniques are indispensable for the structural confirmation and purity assessment of Ethyl 2-aminopropanoate.
¹H NMR Spectroscopy
The proton NMR spectrum of Ethyl 2-aminopropanoate hydrochloride in CDCl₃ typically exhibits the following signals:
-
~4.02 ppm (quartet, 1H, J=7.25Hz): This signal corresponds to the α-proton (-CH) on the stereocenter. It is split into a quartet by the three adjacent methyl protons.[4]
-
~3.48 ppm (quartet, 2H, J=7.07Hz): This represents the methylene protons (-OCH₂-) of the ethyl ester group. The signal is a quartet due to coupling with the adjacent methyl protons.[4]
-
~1.45 ppm (doublet, 3H, J=7.25Hz): This doublet is assigned to the methyl protons (-CHCH₃) attached to the α-carbon. It is split by the single α-proton.[4]
-
~1.05 ppm (triplet, 3H, J=7.07Hz): This triplet corresponds to the terminal methyl protons (-OCH₂CH₃) of the ethyl ester group, split by the adjacent methylene protons.[4]
-
Broad singlet (variable, ~8.0-9.0 ppm): This broad signal is characteristic of the ammonium protons (-NH₃⁺) in the hydrochloride salt.
¹³C NMR Spectroscopy
The carbon NMR spectrum provides further structural confirmation:
-
~170-175 ppm: Carbonyl carbon of the ester group.
-
~61-63 ppm: Methylene carbon (-OCH₂-) of the ethyl ester.
-
~49-51 ppm: α-carbon (-CH(NH₂)-).
-
~17-19 ppm: Methyl carbon (-CHCH₃) attached to the α-carbon.
-
~13-15 ppm: Terminal methyl carbon (-OCH₂CH₃) of the ethyl ester.
Infrared (IR) Spectroscopy
The IR spectrum reveals the presence of key functional groups:
-
~3400-3200 cm⁻¹ (broad): N-H stretching vibrations of the primary amine (or ammonium in the salt form).
-
~2980-2850 cm⁻¹: C-H stretching vibrations of the alkyl groups.
-
~1735 cm⁻¹ (strong): C=O stretching vibration of the ester carbonyl group.[1]
-
~1200-1000 cm⁻¹: C-O stretching vibrations of the ester group.
Mass Spectrometry
In mass spectrometry, Ethyl 2-aminopropanoate typically undergoes fragmentation at the ester and amino functional groups. The molecular ion peak (M⁺) is expected at m/z = 117. Common fragments include the loss of the ethoxy group (-OC₂H₅, m/z = 45) leading to a peak at m/z = 72, and the loss of the carboxyl group (-COOC₂H₅, m/z = 73) resulting in a peak at m/z = 44.
Chemical Reactivity: A Tale of Two Functional Groups
The reactivity of Ethyl 2-aminopropanoate is dominated by its two functional groups: the nucleophilic primary amine and the electrophilic ester carbonyl.
-
N-Acylation and N-Alkylation: The primary amine readily undergoes acylation with acyl chlorides or anhydrides to form amides. It can also be alkylated with alkyl halides. These reactions are fundamental in peptide synthesis and the construction of more complex nitrogen-containing molecules.
-
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield alanine and ethanol.
-
Reduction: The ester can be reduced to the corresponding amino alcohol, 2-amino-1-propanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).
-
Cyclization Reactions: The bifunctional nature of Ethyl 2-aminopropanoate makes it a valuable precursor for the synthesis of various heterocyclic compounds.
Experimental Protocol: Synthesis of Ethyl L-2-Aminopropanoate Hydrochloride via Fischer Esterification
The most common and cost-effective method for preparing Ethyl 2-aminopropanoate is the Fischer-Speier esterification of alanine.[5] This acid-catalyzed reaction between the carboxylic acid and an excess of ethanol drives the equilibrium towards the ester product. The following protocol details a robust laboratory-scale synthesis.
Rationale: The Fischer esterification is an equilibrium-controlled process. By using a large excess of ethanol (one of the reactants), the equilibrium is shifted towards the product side according to Le Châtelier's principle. An acid catalyst is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating the nucleophilic attack by the alcohol. Thionyl chloride is a convenient reagent as it reacts with ethanol in situ to generate HCl gas, the acid catalyst, and sulfur dioxide, which are easily removed.[6]
Caption: Workflow for the synthesis of Ethyl L-2-aminopropanoate HCl.
Materials:
-
L-Alanine
-
Anhydrous Ethanol (200 proof)
-
Thionyl Chloride (SOCl₂)
-
Anhydrous Diethyl Ether
-
Round-bottom flask with reflux condenser and drying tube
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a drying tube, suspend L-alanine (e.g., 20 g, 0.224 mol) in anhydrous ethanol (250 mL). The use of anhydrous ethanol is critical to prevent the hydrolysis of the ester product and the reaction of thionyl chloride with water.[6]
-
Catalyst Addition: Cool the suspension to 0°C in an ice bath. While stirring vigorously, slowly add thionyl chloride (e.g., 24.5 mL, 0.336 mol) dropwise via an addition funnel over 30-45 minutes. The slow, dropwise addition is crucial to control the exothermic reaction and prevent the excessive evolution of HCl and SO₂ gases.[6]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Heat the mixture to a gentle reflux and maintain for 3-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting alanine spot.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the excess ethanol and unreacted thionyl chloride using a rotary evaporator. This step is performed under reduced pressure to avoid high temperatures that could lead to product decomposition.
-
Purification: To the resulting oily or solid residue, add anhydrous diethyl ether (e.g., 150 mL) and stir or sonicate to induce precipitation of the hydrochloride salt. Diethyl ether is used as an anti-solvent as the product is insoluble in it, while any remaining impurities may be soluble.[6]
-
Isolation: Collect the white crystalline product by vacuum filtration using a Büchner funnel. Wash the solid with several portions of cold, anhydrous diethyl ether to remove any residual soluble impurities.
-
Drying: Dry the product under vacuum to obtain Ethyl L-2-aminopropanoate hydrochloride. A typical yield for this procedure is in the range of 90-95%.[4]
Mechanism of Fischer Esterification
Caption: Mechanism of the acid-catalyzed Fischer Esterification.
Applications in Research and Drug Development
Ethyl 2-aminopropanoate serves as a key intermediate in the synthesis of a wide array of pharmaceuticals and bioactive molecules.[7] Its derivatives are utilized in the development of:
-
Antiviral agents: Chiral amino acid esters are crucial for the synthesis of complex antiviral drugs where stereochemistry is vital for efficacy.[1]
-
Peptide-based therapeutics: As a protected form of alanine, it is a fundamental building block in solution-phase peptide synthesis.[4]
-
Agrochemicals: Derivatives of Ethyl 2-aminopropanoate are used in the synthesis of novel herbicides and pesticides.
Safety and Handling
Ethyl 2-aminopropanoate and its hydrochloride salt should be handled with appropriate safety precautions in a well-ventilated fume hood.[6][7]
-
Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat.
-
Inhalation: Avoid inhaling dust or vapors.
-
Skin Contact: Avoid contact with skin. In case of contact, wash thoroughly with soap and water.
-
Fire Hazard: The free base is a combustible liquid. Keep away from open flames and heat sources.
The synthesis protocol involves the use of thionyl chloride, which is highly corrosive and reacts violently with water. Concentrated acids are also corrosive. These reagents must be handled with extreme care.[6]
References
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PubChem. (n.d.). (R)-Ethyl 2-aminopropanoate. Retrieved from [Link]
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PubChem. (n.d.). Ethyl 2-[ethyl(propyl)amino]propanoate. Retrieved from [Link]
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LookChem. (n.d.). CAS No.617-27-6,Ethyl 2-aminopropanoate hydrochloride Suppliers,MSDS download. Retrieved from [Link]
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PubChem. (n.d.). (R)-Ethyl 2-aminopropanoate. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
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OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]
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Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
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PubChem. (n.d.). 2-Amino-N-ethylpropanamide. Retrieved from [Link]
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Human Metabolome Database. (n.d.). Showing metabocard for Ethyl 2-methylpropanoate (HMDB0031248). Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Strategic Importance of (S)-2-Ethylbutyl 2-Aminopropanoate Hydrochloride in Antiviral Drug Development. Retrieved from [Link]
- Google Patents. (n.d.). CN109467515B - Synthesis method of intermediate L-alanine isopropyl ester hydrochloride.
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NIST WebBook. (n.d.). Ethyl 2-cyanopropionate. Retrieved from [Link]
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NIST WebBook. (n.d.). Propanoic acid, ethyl ester. Retrieved from [Link]
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Manufacturing Process. (n.d.). Retrieved from [Link]
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